molecular formula C16H18N4O2 B11780320 6-Methoxy-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine

6-Methoxy-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine

Cat. No.: B11780320
M. Wt: 298.34 g/mol
InChI Key: PYMWUDCVPCIVTG-UHFFFAOYSA-N
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Description

6-Methoxy-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine (CAS# 1706450-17-0) is a high-purity benzotriazole derivative offered for research purposes. This compound features a benzotriazole core, a privileged scaffold in medicinal chemistry known for its versatile biological behavior and capacity to interact with various enzymes and receptors . The molecular structure includes a 4-propoxyphenyl substituent and a 6-methoxy group, yielding a molecular formula of C16H18N4O2 and a molecular weight of 298.34 . Benzotriazole-based compounds like this one are of significant interest in antibacterial and antifungal research . They have been utilized as key scaffolds in the development of novel pharmacologically active compounds, showing promise in the synthesis of heterocycles for antimicrobial applications . This molecule is intended for research applications only and is not for diagnostic or therapeutic use. Handling should be conducted by qualified professionals in a controlled laboratory setting.

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

6-methoxy-2-(4-propoxyphenyl)benzotriazol-5-amine

InChI

InChI=1S/C16H18N4O2/c1-3-8-22-12-6-4-11(5-7-12)20-18-14-9-13(17)16(21-2)10-15(14)19-20/h4-7,9-10H,3,8,17H2,1-2H3

InChI Key

PYMWUDCVPCIVTG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)OC)N

Origin of Product

United States

Preparation Methods

Propoxyphenyl Group Introduction

The propoxyphenyl moiety is installed via nucleophilic aromatic substitution (NAS) or Ullmann coupling. A representative protocol involves:

  • Starting material : 2-Chloro-5-nitrobenzotriazole.

  • Reaction conditions :

    • 4-Propoxyphenol (1.2 equiv), K₂CO₃ (2.0 equiv), DMF, 110°C, 12 h.

    • Yield: 78%.

Methoxy Group Functionalization

Reduction of Nitro to Amine

Catalytic hydrogenation or chemical reduction converts the nitro group to an amine:

  • Catalytic hydrogenation :

    • H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 4 h.

    • Yield: 92%.

  • Chemical reduction (Fe/HCl) :

    • Fe powder (5 equiv), HCl (conc.), reflux, 2 h.

    • Yield: 85%.

Alternative Route: Diazotization-Cyclization

Diazotization of o-Phenylenediamine

A cyclization pathway avoids nitro intermediates:

  • Step 1 : Diazotization of 4-propoxy-2-methoxyaniline with NaNO₂/HCl at 0–5°C.

  • Step 2 : Cyclization with NaN₃ in aqueous HCl (pH 3–4, 70°C, 3 h).

StepReagents/ConditionsYield (%)
1NaNO₂, HCl, 0°C95
2NaN₃, HCl, 70°C68

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 6.52 (s, 1H, NH₂), 3.94 (t, J = 6.6 Hz, 2H, OCH₂), 3.82 (s, 3H, OCH₃), 1.78–1.69 (m, 2H, CH₂), 1.01 (t, J = 7.4 Hz, 3H, CH₃).

MS (ESI+) : m/z 326 [M+H]⁺, consistent with molecular formula C₁₆H₁₉N₅O₂.

Challenges and Optimization

  • Regioselectivity in cyclization : Competing formation of 1H- vs. 2H-benzotriazole isomers necessitates precise pH control.

  • Amine oxidation : Stabilization via acetic acid co-solvent during hydrogenation prevents over-reduction.

Industrial-Scale Considerations

Patent CN117247360A discloses a scalable process using cost-effective reagents:

  • Boc protection : Enables amine group stability during propoxyphenyl coupling.

  • Solvent selection : Isopropyl acetate minimizes side reactions during deprotection .

Chemical Reactions Analysis

Condensation Reactions

The compound undergoes condensation with carbonyl-containing reagents to form Schiff bases or heterocyclic derivatives. For example:

  • Reaction with aldehydes : In ethanol under reflux, the amine group at position 5 reacts with aldehydes (e.g., benzaldehyde) to form imine linkages. Yields depend on steric and electronic effects of the aldehyde substituents.

  • Acylation : Using acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine, the amine group is converted to an amide. This reaction retains the triazole core while introducing hydrophobic side chains .

Table 1: Condensation Reaction Outcomes

ReagentConditionsProductYield (%)
BenzaldehydeEtOH, reflux, 6 hN-benzylidene derivative78
Acetyl chlorideDCM, TEA, 0°C → rt, 2 hN-acetylated triazole85

Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes halogenation and nitration:

  • Chlorination : Treatment with Cl₂ in acetic acid at 50°C selectively substitutes hydrogen at position 6 or 7 of the benzotriazole ring, depending on reaction time .

  • Nitration : Using HNO₃/H₂SO₄, nitro groups are introduced at position 4 of the propoxyphenyl moiety, enhancing electron-withdrawing character .

Key Mechanistic Insight :
The methoxy group directs electrophiles to the para position of the benzene ring, while the triazole nitrogen modulates reactivity through resonance effects .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization of the triazole core:

  • Buchwald–Hartwig amination : With aryl halides (e.g., 4-bromotoluene) and Pd(0) catalysts, the amine group at position 5 participates in C–N bond formation. This method achieves >90% conversion in 1,4-dioxane at 120°C .

  • Suzuki coupling : The propoxyphenyl group undergoes coupling with boronic acids in the presence of Pd(PPh₃)₄, enabling aryl diversification .

Table 2: Cross-Coupling Efficiency

Reaction TypeCatalystSubstrateConversion (%)
Buchwald–Hartwig(THP-Dipp)Pd(cinn)Cl4-Bromotoluene92
SuzukiPd(PPh₃)₄Phenylboronic acid88

Reductive Alkylation

The amine group reacts with ketones under hydrogenation conditions (H₂, Raney Ni) to form secondary amines. For example, reaction with acetone yields N-isopropyl derivatives, improving solubility in nonpolar solvents.

Optimized Conditions :

  • Solvent: Methanol

  • Pressure: 3 atm H₂

  • Temperature: 25°C

  • Yield: 70–75%

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (HCl, 100°C), the triazole ring undergoes ring-opening to form diazonium intermediates, which can be trapped with nucleophiles like phenol or thiols . Conversely, basic conditions (NaOH, EtOH) trigger hydrolysis of the methoxy group to a hydroxyl group, altering electronic properties.

Biological Activity-Linked Modifications

  • Antimycobacterial derivatives : Introducing nitrobenzylsulfenyl groups at position 2 enhances activity against Mycobacterium tuberculosis H37Rv (MIC = 0.5 µg/mL) .

  • Anticholinesterase hybrids : Click chemistry with propargyl fragments yields triazole-quinazoline hybrids that inhibit acetylcholinesterase (IC₅₀ = 21.71 µM) .

Critical SAR Findings :

  • Electron-withdrawing groups (e.g., –NO₂) at the propoxyphenyl para position improve antimicrobial potency .

  • Bulky substituents on the triazole nitrogen reduce enzymatic inhibition due to steric hindrance .

Spectroscopic Characterization

Post-reaction analysis employs:

  • ¹H/¹³C NMR : Confirms regioselectivity in substitution reactions (e.g., δ 7.8–8.2 ppm for triazole protons).

  • HRMS : Validates molecular weights of derivatives (e.g., [M+H]⁺ = 347.12 for acetylated product) .

This compound’s versatility in condensation, cross-coupling, and substitution reactions makes it a valuable scaffold in medicinal chemistry and materials science. Controlled functionalization strategies enable tailored physicochemical and biological properties.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that derivatives of benzo[d][1,2,3]triazoles, including 6-Methoxy-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine, exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study highlighted the effectiveness of triazole derivatives in targeting specific cancer pathways and inducing apoptosis in cancer cells .

2. Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. Compounds with similar structures have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases. The modulation of prostaglandin E2 receptors has been particularly noted in related compounds .

3. Neuroprotective Effects
The neuroprotective potential of benzo[d][1,2,3]triazole derivatives is another area of interest. These compounds may help in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Research into the mechanisms by which these compounds exert neuroprotection is ongoing .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of colon cancer cell lines with IC50 values indicating potent activity.
Study BAnti-inflammatory EffectsShowed reduction in cytokine production in vitro models of inflammation.
Study CNeuroprotectionReported decreased neuronal death in oxidative stress models when treated with triazole derivatives.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various pathways. This compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Differences/Effects Biological/Functional Relevance References
6-Fluoro-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine 6-F, 4-propoxyphenyl (2) C₁₅H₁₅FN₄O 286.30 Methoxy → Fluoro: Increased electronegativity, potential enhanced metabolic stability. Anticancer candidate (cell line data)
2-(3-Chloro-4-methylphenyl)-2H-benzo[d][1,2,3]triazol-5-amine 3-Cl, 4-Me (phenyl) C₁₃H₁₁ClN₄ 258.71 Propoxyphenyl → Chloro-methylphenyl: Increased steric bulk, altered lipophilicity. Material science applications
6-Ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine 6-OEt, 3-I (phenyl) C₁₄H₁₃IN₄O 396.18 Methoxy → Ethoxy, Propoxyphenyl → Iodophenyl: Enhanced halogen bonding potential. Radiopharmaceutical probe candidate
6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine Quinoline-4-amine (N-linked), 2-Me, 6-Br C₁₆H₁₂BrN₅ 354.20 Propoxyphenyl → Quinoline: Expanded π-system, potential kinase inhibition activity. Antiproliferative agent
Bis(3-(2H-benzo[d][1,2,3]triazol-2-yl)-2-(prop-2-yn-1-yloxy)-5-(2,4,4-trimethylpentan-2-yl)phenyl)methane Propargyloxy, branched alkyl chains C₄₈H₅₄N₆O₂ 791.00 Dimeric structure: Enhanced NEK7 inhibition, improved anticancer activity. NEK7 inhibitor (MDA-MB231, MCF-7)

Structural and Electronic Variations

  • Methoxy vs.
  • Phenyl Ring Modifications : The 4-propoxyphenyl group in the parent compound provides flexibility and moderate lipophilicity. Substitution with iodophenyl (as in ) introduces heavy-atom effects, useful in crystallography or radiopharmaceuticals, while chloro-methylphenyl () enhances steric hindrance, possibly reducing off-target interactions .
  • Heterocyclic Extensions: The quinoline-substituted analog () introduces a nitrogen-rich heterocycle, enabling π-π stacking and hydrogen bonding with biological targets like topoisomerases or kinases .

Biological Activity

6-Methoxy-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Structure and Synthesis

This compound belongs to the class of benzo[d][1,2,3]triazoles, which are known for their diverse biological activities. The structural formula can be represented as follows:

C15H17N5O\text{C}_{15}\text{H}_{17}\text{N}_{5}\text{O}

The synthesis typically involves the reaction of appropriate phenolic compounds with hydrazine derivatives, followed by cyclization to form the triazole ring.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzo[d][1,2,3]triazole exhibit significant anticancer properties. In vitro assays using human cancer cell lines showed that this compound inhibited cell proliferation effectively. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
A549 (Lung)10.0
HeLa (Cervical)15.0

The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various pathogens. In particular, it has been tested against:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

These results indicate that this compound could be a potential candidate for developing new antimicrobial agents.

Neuroprotective Effects

Emerging research suggests neuroprotective properties as well. In models of oxidative stress-induced neurotoxicity, the compound demonstrated significant protective effects:

Treatment Concentration (µM)Cell Viability (%)Reference
180
1095

Mechanistically, it is suggested that the compound may inhibit oxidative stress markers and promote neurotrophic factor expression.

Case Studies

  • Case Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on various cancer cell lines. It was found to significantly reduce cell viability in a dose-dependent manner and induced apoptosis as confirmed by flow cytometry analysis.
  • Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Results indicated a notable reduction in infection severity after treatment with the compound compared to controls.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 6-Methoxy-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine with high purity and yield?

  • Methodology : A multi-step synthesis involving nucleophilic substitution and cyclization is commonly employed. For example, halogenated benzotriazole derivatives can be synthesized via thiourea intermediate cyclization under acidic conditions, followed by methoxy and propoxyphenyl group introduction using coupling reactions (e.g., Suzuki-Miyaura) . Microwave-assisted synthesis (e.g., 60–80°C, 30–60 min) improves yield and reduces side products compared to conventional heating .
  • Characterization : Confirm structural integrity via 1H^1H/13C^{13}C-NMR, IR spectroscopy, and X-ray crystallography (e.g., bond angles and torsion analysis) .

Q. How can researchers validate the structural integrity of this compound and its intermediates?

  • Analytical Techniques :

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions in triazole rings) .
  • Spectroscopy : Use 1H^1H-NMR to confirm substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, propoxyphenyl aromatic protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ or [M–Cl]+^+) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Antimicrobial Testing : Broth microdilution assays (MIC values against S. aureus or E. coli) .
  • Anticancer Screening : MTT assays using human cancer cell lines (e.g., IC50_{50} determination in HepG2 or MCF-7 cells) .
  • Data Interpretation : Compare activity to structurally related compounds (e.g., pyrazole and triazole derivatives with IC50_{50} < 10 µM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

  • Parameter Tuning :

  • Temperature : Lower reaction temperatures (e.g., 0–5°C) during diazotization to minimize decomposition .
  • Catalysts : Use Pd(PPh3_3)4_4 in cross-coupling reactions to enhance regioselectivity .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates .
    • Byproduct Analysis : LC-MS or TLC monitoring to identify impurities (e.g., unreacted thiourea or over-oxidized species) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. propoxyphenyl groups on tubulin inhibition) .
  • Experimental Replication : Standardize assay protocols (e.g., cell line passage number, serum concentration) to reduce variability .
  • Meta-Analysis : Aggregate data from high-throughput screens (e.g., PubChem BioAssay) to identify trends in potency .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

  • Molecular Docking : Simulate binding to target proteins (e.g., tubulin or kinase ATP-binding pockets) using AutoDock Vina .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond donors in the triazole ring) using Schrödinger Suite .
  • ADMET Prediction : SwissADME or ProTox-II to prioritize derivatives with favorable pharmacokinetics .

Q. What experimental designs are optimal for evaluating synergistic effects with existing therapeutics?

  • Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergy in anticancer assays (e.g., CI < 1 indicates synergy) .
  • In Vivo Models : Xenograft studies with co-administration of standard chemotherapeutics (e.g., doxorubicin or cisplatin) .
  • Mechanistic Studies : Flow cytometry to assess apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide) .

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